2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide
Description
2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
2-[2-chloro-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenoxy]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c23-20-13-19(9-10-21(20)29-15-22(26)24-18-7-3-4-8-18)30(27,28)25-12-11-16-5-1-2-6-17(16)14-25/h1-2,5-6,9-10,13,18H,3-4,7-8,11-12,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHALEZUCINZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by disrupting biological membrane systems or inhibiting specific enzymes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 3,4-dihydroisoquinolinone and related structures. Examples include:
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- Various N-alkylated 3,4-dihydroisoquinolinone derivatives
Uniqueness
What sets 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
